18F-Ftha

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

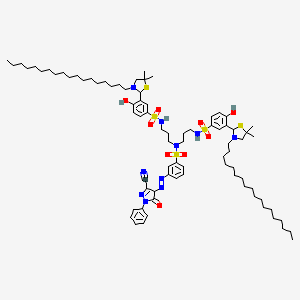

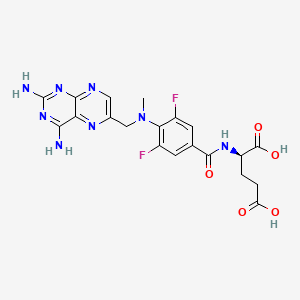

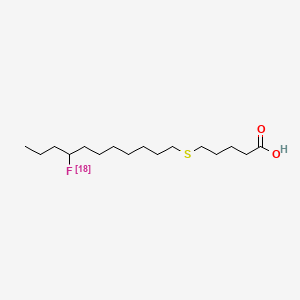

14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid is a radiocompound used for imaging fatty acid circulation by positron emission tomography. This compound has gained significant attention due to its ability to visualize lipid metabolism, which is crucial for understanding various metabolic diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid involves a nucleophilic substitution reaction. The precursor, benzyl-14-(R,S)-tosyl-6-thia-heptadecanoate, undergoes a nucleophilic reaction with fluorine-18, followed by hydrolysis and purification using high-performance liquid chromatography . The reaction conditions are optimized to achieve a high radiochemical yield and purity .

Industrial Production Methods: Industrial production of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid has been automated using synthesizers like the Elixys module. This automation has significantly increased the radiochemical yield and reduced radiation exposure during production . The process includes nucleophilic labeling, deprotection, and purification steps, ensuring the final product meets the necessary quality control standards .

Análisis De Reacciones Químicas

Types of Reactions: 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid primarily undergoes nucleophilic substitution reactions during its synthesis . It can also participate in hydrolysis reactions during the purification process .

Common Reagents and Conditions: The common reagents used in the synthesis include benzyl-14-(R,S)-tosyl-6-thia-heptadecanoate as the precursor and fluorine-18 as the nucleophile . The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Major Products: The major product formed from these reactions is 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid, which is then purified to remove any unreacted precursors and by-products .

Aplicaciones Científicas De Investigación

14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid is widely used in scientific research for imaging fatty acid metabolism. It is particularly useful in studying metabolic diseases such as diabetes, cardiovascular diseases, and obesity . In addition, it has applications in cancer research, where it helps visualize tumor metabolism . The compound is also used in preclinical studies involving animal models to understand the biodistribution and partitioning of fatty acids in various tissues .

Mecanismo De Acción

14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid acts as a fatty acid analogue, mimicking the behavior of natural fatty acids in the body. It is taken up by tissues and incorporated into lipid pools, allowing for the visualization of fatty acid metabolism using positron emission tomography . The compound’s uptake is influenced by factors such as insulin levels, which affect its distribution and clearance from tissues .

Comparación Con Compuestos Similares

Similar Compounds:

- 2-deoxy-2-[18F]fluoro-D-glucose

- [1-11C]palmitate

Uniqueness: While 2-deoxy-2-[18F]fluoro-D-glucose is the gold standard for imaging glucose metabolism, 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid provides unique insights into fatty acid metabolism . Unlike [1-11C]palmitate, which has a short half-life, 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid offers a longer imaging window, making it more suitable for certain metabolic studies .

Propiedades

Número CAS |

137564-73-9 |

|---|---|

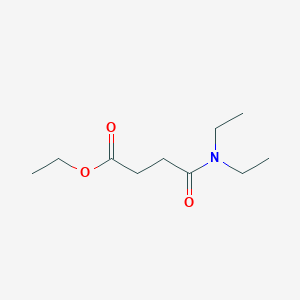

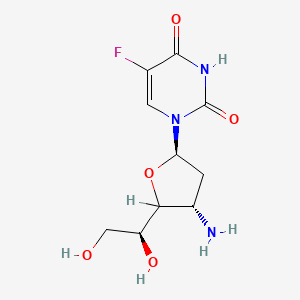

Fórmula molecular |

C16H31FO2S |

Peso molecular |

305.5 g/mol |

Nombre IUPAC |

5-(8-(18F)fluoranylundecylsulfanyl)pentanoic acid |

InChI |

InChI=1S/C16H31FO2S/c1-2-10-15(17)11-6-4-3-5-8-13-20-14-9-7-12-16(18)19/h15H,2-14H2,1H3,(H,18,19)/i17-1 |

Clave InChI |

WZMTZBLNUCAEPM-SJPDSGJFSA-N |

SMILES isomérico |

CCCC(CCCCCCCSCCCCC(=O)O)[18F] |

SMILES canónico |

CCCC(CCCCCCCSCCCCC(=O)O)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.